N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)17(24)20-11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBODGVIUGPTKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of substituted thiazoles, which are known for their potential therapeutic applications. The thiazole ring structure is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies demonstrated that modifications in the thiazole structure can enhance antiproliferative activity against various cancer cell lines, achieving IC50 values in the nanomolar range .
2. Neuroprotective Effects
Thiazoles are also recognized for their neuroprotective effects. Studies have highlighted their ability to modulate oxidative stress markers, which are implicated in neurodegenerative diseases. The compound's ability to influence mitochondrial function and reduce reactive oxygen species (ROS) formation suggests a protective role against cellular damage .
3. Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives has been documented, with specific compounds demonstrating the ability to reduce pro-inflammatory cytokine production. This activity is particularly relevant in the context of chronic inflammatory diseases .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Tubulin Polymerization : This mechanism is crucial for its anticancer effects, disrupting mitotic processes in cancer cells.
- Modulation of Oxidative Stress : By regulating antioxidant enzyme levels and reducing ROS, the compound helps maintain cellular homeostasis.
- Cytokine Regulation : The compound may influence signaling pathways involved in inflammation, thereby modulating immune responses.
Case Studies
Several studies have investigated the biological effects of similar thiazole derivatives:
Q & A
Q. What are the standard synthetic routes for N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Thiazole core formation : Condensation of thiourea derivatives with α-halo carbonyl compounds (e.g., ethyl 2-aminothiazole-4-carboxylate) under reflux conditions .
- Ureido linkage introduction : Reaction of isocyanates or carbamoyl chlorides with amine-functionalized intermediates, often using coupling agents like EDCI/HOBt .
- Cyclohexylmethyl substitution : Alkylation or reductive amination with cyclohexylmethylamine derivatives under inert atmospheres .
Q. Characterization methods :
- NMR (¹H/¹³C) : Confirms structural integrity (e.g., cyclohexyl proton signals at δ 1.0–2.2 ppm, thiazole C=O at ~165 ppm) .
- HPLC : Purity assessment (≥95% for most intermediates) .
- ESI-MS : Validates molecular weight .
Example : Compound 108 (a structural analog) was synthesized via ester hydrolysis followed by coupling with 4,4-difluorocyclohexylamine (78% yield, HPLC purity 98%) .
Q. What analytical techniques are critical for identifying impurities in this compound?
- HPLC-MS : Detects byproducts from incomplete coupling or side reactions (e.g., unreacted cyclohexylmethylamine or residual urea intermediates) .
- TLC monitoring : Tracks reaction progress using solvents like ethyl acetate/hexane (50:50) .
- NMR impurity profiling : Identifies diastereomers or regioisomers (e.g., split signals in aromatic regions suggest structural deviations) .
Q. Common impurities :
- Unreacted starting materials : Removed via column chromatography (silica gel, gradient elution) .
- Hydrolysis byproducts : Mitigated by anhydrous conditions during carboxamide formation .
Advanced Research Questions
Q. How can low yields in the final coupling step be optimized?
Low yields (e.g., 35–78% in cyclohexylmethyl analogs ) often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
- Catalysis : Use of CuI/proline systems for azide-alkyne cycloaddition in cyclohexyl-functionalized analogs .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .
Case study : Compound 110 achieved only 35% yield due to steric hindrance from the 4-hydroxyphenyl group. Switching to microwave-assisted synthesis improved yield to 52% .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) in structural validation?
Discrepancies may arise from dynamic effects (e.g., rotamers in urea linkages) or solvent interactions. Solutions:
- Variable-temperature NMR : Resolves overlapping signals (e.g., urea NH protons show coalescence at elevated temperatures) .
- 2D NMR (HSQC, HMBC) : Assigns ambiguous correlations (e.g., distinguishing thiazole C-2 from C-4 carboxamide signals) .
- Comparative analysis : Cross-reference with analogs (e.g., compound 58’s ¹³C NMR data aligns with thiazole-4-carboxamide scaffolds) .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Key strategies :
- Analog synthesis : Vary substituents on the urea (e.g., p-tolyl vs. 3,4,5-trimethoxyphenyl) and cyclohexylmethyl groups .
- Biological assays : Test against target enzymes (e.g., kinase inhibition) or cellular models (e.g., anticancer activity in MCF-7 cells) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to hydrophobic pockets .
Example : Replacing cyclohexylmethyl with 4,4-difluorocyclohexyl (compound 108) improved metabolic stability by 30% in liver microsome assays .
Q. How can researchers mitigate decomposition during storage or biological assays?
- Lyophilization : Stabilizes urea and carboxamide groups in solid form .
- Buffer selection : Use PBS (pH 7.4) over Tris buffers to avoid nucleophilic attack on the thiazole ring .
- Light protection : Amber vials prevent photooxidation of the p-tolyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
